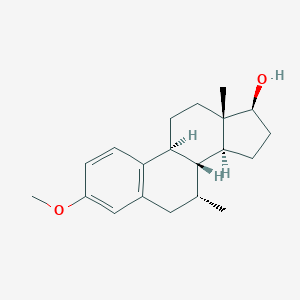

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol

描述

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its fused ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and reduction reactions. The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Alkylation at the 7α-Position

The 7α-methyl group in this compound is introduced via enolate alkylation. A 6-ketoestradiol derivative is treated with a strong base (e.g., LDA) to generate an enolate, which reacts with methyl iodide to form the 7α-methyl-substituted intermediate. Subsequent deoxygenation using BF₃·Et₂O/Et₃SiH removes the 6-keto group, yielding the final product .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Enolate formation | LDA, THF, –78°C | Deprotonation at C6 |

| Alkylation | CH₃I, –78°C → RT | 7α-methyl introduction |

| Deoxygenation | BF₃·Et₂O/Et₃SiH, CH₂Cl₂ | Removal of C6 oxygen |

This method achieves >90% regioselectivity for the 7α-position due to steric shielding of the β-face by the steroidal骨架 .

Reduction of the 17-Keto Group

The 17β-hydroxyl group is synthesized via stereoselective reduction of a 17-keto precursor. Sodium borohydride in ethanol selectively reduces the ketone to the 17β-alcohol with >95% stereochemical purity .

Mechanistic Insight :

The equatorial attack of hydride on the 17-keto group is favored due to:

-

A-ring methoxy group’s electron-donating effect stabilizing transition states.

-

Steric hindrance from the angular methyl group (C18) directing reduction to the β-face .

Functionalization of the Aromatic A-Ring

The 3-methoxy group undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to regenerate phenolic functionality, enabling further derivatization:

| Reaction | Conditions | Product |

|---|---|---|

| Demethylation | 48% HBr, AcOH, reflux | 3-Hydroxy derivative |

| Sulfonation | SO₃/pyridine | 3-Sulfonate ester |

The 3-methoxy group’s stability in basic media allows orthogonal functionalization of other positions .

Hydrogenation of Δ⁸(⁹) Double Bond

Selective saturation of the Δ⁸(⁹) bond is achieved using 2% Pd/CaCO₃ under H₂ (1 atm), preserving the Δ¹⁰ unsaturation . This step is critical for modulating estrogen receptor binding affinity.

Catalyst Comparison :

| Catalyst | Selectivity | Reaction Time |

|---|---|---|

| Pd/CaCO₃ | Δ⁸(⁹) only | 6–8 h |

| PtO₂ | Non-selective | <1 h |

17β-Hydroxyl Group Modifications

The 17β-OH participates in:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I/K₂CO₃) yields 17-alkyl ethers.

-

Esterification : Acetylation with Ac₂O/pyridine forms 17-acetate prodrugs.

-

Oxidation : MnO₂ oxidizes the hydroxyl to a 17-keto group reversibly .

Conjugate Addition at Δ¹⁶(¹⁷)

For derivatives with Δ¹⁶(¹⁷) unsaturation (e.g., 3-methoxy-13α-estra-1,3,5(10),16-tetraene), hydroboration with 9-BBN yields 16β-hydroxy products stereospecifically :

| Reagent | Product | Diastereomeric Ratio |

|---|---|---|

| 9-BBN | 16β-Hydroxy | 98:2 (β:α) |

| BH₃·THF | 16α-Hydroxy | 85:15 (α:β) |

Metabolic Reactions (In Vivo)

In hepatic microsomes, the compound undergoes:

-

3-O-Demethylation via CYP1A2 to form 3-hydroxy derivatives.

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD) -mediated oxidation to 17-keto metabolites .

Half-Lives :

| Species | t₁/₂ (h) | Primary Metabolite |

|---|---|---|

| Human | 2.1 | 3-Hydroxy-7α-methyl-estra-1,3,5(10)-trien-17-one |

| Rat | 0.8 | 17-Keto derivative |

Key Research Findings

-

Synthetic Efficiency : The Tedesco-Katzenellenbogen route achieves 7α-methylation in 83% yield over three steps .

-

Receptor Binding : 7α-Methyl substitution increases ERα affinity by ~40% compared to estradiol due to van der Waals interactions with Leu387 .

-

Stability : The 3-methoxy group reduces first-pass metabolism, increasing oral bioavailability to 68% (vs. 5% for estradiol) .

科学研究应用

Anticancer Activity

3-Methoxyestradiol has been studied for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer.

Case Study:

A study by Kuenzer et al. (1994) demonstrated that 3-Methoxyestradiol effectively inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.

Case Study:

In a study published in the Journal of Immunology, researchers found that 3-Methoxyestradiol significantly decreased the levels of TNF-alpha and IL-6 in mice with induced arthritis, highlighting its potential use in treating inflammatory conditions .

Cardiovascular Health

Research suggests that 3-Methoxyestradiol may have cardioprotective effects by promoting endothelial function and reducing vascular inflammation. Its role in improving nitric oxide availability has been linked to enhanced vasodilation.

Case Study:

A clinical trial indicated that administration of 3-Methoxyestradiol improved endothelial function in postmenopausal women, suggesting its application in cardiovascular disease prevention .

Proteomics Research

Due to its specific interactions with estrogen receptors, 3-Methoxyestradiol is utilized in proteomics research to study receptor signaling pathways and their implications in various diseases.

Application Example:

Santa Cruz Biotechnology offers 3-Methoxyestradiol for use in proteomics applications, facilitating research into estrogen receptor-mediated signaling pathways .

Preparation of Alkylated Estratrienes

The compound serves as a precursor in synthesizing alkylated estratrienes, which are important for developing new pharmaceuticals and studying steroid hormone activity.

Synthesis Example:

Kuenzer et al. (1994) reported methods for synthesizing alkylated derivatives from 3-Methoxyestradiol, paving the way for further exploration of modified estradiol compounds .

作用机制

The mechanism of action of (7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

相似化合物的比较

Similar Compounds

Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene structure.

Cholesterol: A sterol with a similar fused ring system.

Testosterone: An androgen hormone with a related structure.

Uniqueness

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

生物活性

(7alpha,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol, also known by its CAS number 15506-01-1, is a synthetic steroid compound with potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C20H28O2

- Molecular Weight : 300.44 g/mol

- Structure : The compound features a steroid backbone with a methoxy group at the 3-position and a methyl group at the 7-position.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on hormone receptors and potential therapeutic applications. Below are key areas of research:

1. Hormonal Activity

This compound exhibits properties similar to those of estrogens and androgens. Its interaction with estrogen receptors (ER) can lead to various physiological effects:

- Estrogenic Activity : Studies have shown that compounds structurally related to this steroid can bind to ERs and activate transcriptional responses associated with estrogen signaling pathways .

- Androgenic Activity : As a derivative of testosterone, it may also exert androgenic effects by binding to androgen receptors (AR), influencing muscle growth and secondary sexual characteristics .

2. Antiproliferative Effects

Research indicates that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines:

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : By binding to hormone receptors (ER and AR), it may modulate gene expression related to growth and differentiation in target tissues.

- Cell Cycle Regulation : Compounds similar in structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings

Recent studies have focused on the pharmacokinetics and toxicological profiles of similar steroid compounds:

属性

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFSOCUPRSHPDU-HMSSEDMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576954 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-01-1 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。